N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine
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Overview
Description
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorocyclohexyl group attached to a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Fluorocyclohexyl Intermediate: The fluorocyclohexyl group is synthesized through a fluorination reaction of cyclohexane using a fluorinating agent such as Selectfluor.
Coupling with Pyrimidine: The fluorocyclohexyl intermediate is then coupled with a pyrimidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclohexyl group enhances the compound’s binding affinity and selectivity, while the pyrimidine ring facilitates interactions with the active site of the target molecule. This dual interaction can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-4-amine
- N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-5-amine
- N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-6-amine
Uniqueness
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorocyclohexyl group on the pyrimidine ring can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FN3 |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H14FN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h3,6-9H,1-2,4-5H2,(H,12,13,14)/t8-,9-/m1/s1 |
InChI Key |
GAGZCQWLFGHMRP-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=NC=CC=N2)F |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=CC=N2)F |
Origin of Product |
United States |
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